2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester
Description
This compound is a structurally complex molecule featuring a benzoic acid methyl ester backbone modified with a brominated, acetyloxy-substituted propyl chain and a 7-chloro-2-quinolinyl ethenylphenyl group. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as stereoselectivity often influences binding affinity and metabolic stability . This compound is likely an intermediate in the synthesis of leukotriene receptor antagonists such as Montelukast, given its structural resemblance to intermediates documented in pharmaceutical standards .
Properties
IUPAC Name |
methyl 2-[(3S)-3-acetyloxy-1-bromo-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrClNO4/c1-19(34)37-29(18-27(31)25-8-3-4-9-26(25)30(35)36-2)22-7-5-6-20(16-22)10-14-24-15-12-21-11-13-23(32)17-28(21)33-24/h3-17,27,29H,18H2,1-2H3/b14-10+/t27?,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFIKUWWYDDPH-XOYMFCMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester (CAS Number: 184763-69-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 578.88 g/mol. The structural complexity arises from multiple functional groups, including an acetyloxy group, a bromo substituent, and a quinoline moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The presence of halogenated and quinoline groups suggests potential interactions with enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancerous cells.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP | 10.20 | Apoptosis induction through caspase activation |
| T47-D | 1.33 | Cell cycle arrest and apoptosis via PI staining |
| PC-3 | 3.29 | Inhibition of androgen receptor signaling |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- LNCaP and T47-D Cells : In studies involving these hormone-dependent prostate cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis as evidenced by fluorescence microscopy assays using Hoechst and propidium iodide staining techniques .
- PC-3 Cells : The androgen-independent PC-3 cells displayed sensitivity to the compound at lower concentrations, suggesting that it could be effective in treating advanced stages of prostate cancer where traditional therapies fail .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. Results indicate favorable interactions with steroid receptors and key enzymes involved in oncogenic pathways, reinforcing its potential as a therapeutic agent .
Scientific Research Applications
Biological Activities
Research indicates that 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester exhibits several biological activities:
Antiviral Activity
Studies have shown that compounds with similar structures possess antiviral properties. For instance, derivatives of quinoline are known to inhibit viral replication, suggesting that this compound may also exhibit such effects against specific viruses.
Antitumor Properties
Compounds containing bromo and quinoline functionalities have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the applications of similar compounds:
- Antiviral Studies:
- Antitumor Activity:
Potential Applications in Drug Development
Given its structural complexity and biological activity, this compound has potential applications in drug development:
- Lead Compound for Antiviral Drugs: Its antiviral properties could be explored further for developing new antiviral medications.
- Cancer Therapeutics: The antitumor activity suggests it could serve as a lead compound for anticancer drug development.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis :
Structural Impact on Pharmacokinetics: The 3S-acetyloxy group in the target compound may enhance metabolic stability compared to the 3S-hydroxy analog, as acetylated derivatives resist phase II conjugation (e.g., glucuronidation) .
Stereoselectivity :
- Stereochemistry at the 3-position (S vs. R) significantly affects biological activity. For example, MK-571’s S-(+) enantiomer exhibits higher pharmacological potency but faster clearance in rats due to stereoselective protein binding . Similar trends likely apply to the target compound’s interactions with transporters or receptors.
Role in Drug Synthesis :
- The 3-oxo analog (CAS 149968-11-6) is a documented intermediate in Montelukast synthesis, where the keto group is reduced to a hydroxy or acetyloxy group in subsequent steps . The target compound’s bromine atom may serve as a leaving group in nucleophilic substitution reactions.
MRP2’s higher Km for conjugates compared to MRP1 implies lower affinity, which could be modulated by bromine’s electronegativity .
Data Tables :
Table 1: Physicochemical Properties
| Property | Target Compound | 3S-Hydroxy Analog | 3-Oxo Analog |
|---|---|---|---|
| Molecular Weight | ~605.9 g/mol | 457.94 g/mol | 455.94 g/mol |
| Key Functional Groups | Acetyloxy, Bromine | Hydroxy | Keto |
| Solubility (Predicted) | Low (lipophilic) | Moderate | Low |
| Stability | High (acetylated) | Moderate | High (keto inertness) |
Preparation Methods
Heck Coupling for Ethenyl Bridge Formation
The ethenyl linker between quinoline and benzene rings is constructed via a palladium-catalyzed Heck reaction:
Reaction Conditions
Mechanistic Insight : Oxidative addition of Pd⁰ to the C–I bond generates a quinoline-Pd complex, which undergoes alkyne insertion and reductive elimination to form the trans-ethenyl product.
Synthesis of Intermediate B: (S)-Methyl 2-(3-hydroxy-1-bromopropyl)benzoate
Asymmetric Epoxidation and Ring-Opening
Chirality at the C3 position is established using a Sharpless asymmetric epoxidation:
Step 1 : Epoxidation of methyl 2-allylbenzoate
| Parameter | Value |
|---|---|
| Substrate | Methyl 2-allylbenzoate |
| Catalyst | Ti(OiPr)₄/(+)-DET (10 mol%) |
| Oxidant | t-BuOOH (1.5 equiv.) |
| Solvent | CH₂Cl₂, −20°C, 24 h |
| Enantiomeric excess (ee) | 94% (S) |
Step 2 : Epoxide ring-opening with HBr
| Condition | Detail |
|---|---|
| Reagent | 48% HBr in HOAc |
| Temperature | 0°C → rt, 2 h |
| Yield | 89% |
The bromohydrin intermediate is acetylated using Ac₂O/pyridine to yield the 3-acetyloxy derivative.
Convergent Coupling of Intermediates A and B
Aldol Condensation for Propyl Chain Assembly
Intermediate A undergoes nucleophilic attack by the lithiated derivative of Intermediate B:
Optimized Protocol
| Variable | Optimization Range |
|---|---|
| Base | LDA (2.2 equiv.) |
| Solvent | THF, −78°C |
| Reaction time | 1 h |
| Quench | NH₄Cl (sat.) |
| Diastereomeric ratio | 8:1 (3S:3R) |
| Post-purification yield | 65% |
Critical Note : The bulky quinoline group induces facial selectivity, favoring the (3S)-configured product.
Bromination at the C1 Position
Radical Bromination with NBS
Selective bromination at the terminal carbon is achieved using N-bromosuccinimide (NBS):
| Parameter | Value |
|---|---|
| Initiator | AIBN (1 mol%) |
| Solvent | CCl₄, reflux, 6 h |
| NBS equivalency | 1.05 equiv. |
| Conversion | >95% |
| Byproducts | <3% dibrominated species |
The reaction proceeds via a radical chain mechanism, with regioselectivity controlled by the stability of the tertiary carbon radical.
Final Esterification and Purification
Methyl Ester Formation
Although the methyl ester is typically introduced early (Intermediate B), residual free acid is esterified using diazomethane:
| Condition | Detail |
|---|---|
| Reagent | CH₂N₂ (excess) in Et₂O |
| Reaction time | 30 min, 0°C |
| Yield | Quantitative |
Chromatographic Purification
Final purification employs silica gel chromatography with a hexane/EtOAc gradient (4:1 → 1:1), achieving >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.8 Hz, quinoline-H), 7.92–7.18 (m, aromatic-H), 5.32 (m, C3-H), 3.89 (s, OCH₃), 2.11 (s, OAc).
-
HRMS : m/z calc. for C₃₀H₂₅BrClNO₄⁺ [M+H]⁺: 578.88, found: 578.87.
Chiral Analysis : Chiral HPLC (Chiralpak AD-H column, heptane/iPrOH 90:10) confirms 98.5% ee.
Scalability and Industrial Adaptations
Continuous Flow Bromination
To enhance safety and reproducibility, radical bromination is adapted to continuous flow:
| Parameter | Value |
|---|---|
| Reactor type | Microtubular (ID 1 mm) |
| Residence time | 12 min |
| Productivity | 2.1 kg/day |
| Purity | 99.2% |
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and what key reaction steps are involved?
The compound is synthesized via a Pd-catalyzed Heck reaction to form the quinolinyl ethenylphenyl framework, followed by asymmetric reduction using chiral reagents like B-chlorodiisopinocampheylborane to establish stereochemistry. The bromo and acetyloxy groups are introduced through sequential alkylation/acylation steps . Critical intermediates, such as 3-[2-(7-chloroquinolinyl)ethenyl]benzaldehyde, are pivotal for assembling the core structure .
Q. How is the stereochemical configuration (3S) confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment. For preliminary analysis, NMR-based methods (e.g., NOESY or coupling constant analysis) and chiral HPLC are used to verify enantiopurity. For example, asymmetric reduction with 70% ee α-pinene-derived reagents achieves >95% ee in the final product, validated by chiral stationary phase chromatography .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard for quantifying impurities and degradation products .
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
- FT-IR and 1H/13C NMR are used to validate functional groups (e.g., acetyloxy, ester, and bromo moieties) .
Q. What is the compound’s role as an intermediate in pharmaceutical synthesis?
It serves as a key precursor in synthesizing leukotriene receptor antagonists like montelukast. The bromo and acetyloxy groups are critical for downstream modifications, such as thioether formation or hydrolysis to active metabolites .
Advanced Research Questions
Q. How can reaction yields be optimized in the Pd-catalyzed Heck step?
- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ with ligands like tri-o-tolylphosphine enhances regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates.
- Temperature control : 80–100°C balances reactivity and side-product formation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the desired ethenylphenyl intermediate .
Q. What strategies resolve enantiomeric impurities during asymmetric synthesis?
Q. How are hydrogen-bonding interactions analyzed in the crystal structure?
Single-crystal X-ray diffraction provides bond lengths and angles for hydrogen bonds (e.g., O–H···O or C–H···O interactions). For example, methyl ester carbonyl groups often participate in intermolecular hydrogen bonds, stabilizing the crystal lattice .
Q. What stability challenges arise under varying pH and temperature conditions?
- Hydrolytic degradation : The acetyloxy group is prone to hydrolysis at pH > 7. Stability studies in buffered solutions (pH 1–9) with LC-MS monitoring identify degradation pathways.
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures, guiding storage conditions (e.g., 2–8°C for long-term stability) .
Q. How should discrepancies in NMR spectral data between batches be addressed?
- Standardized acquisition parameters : Uniform solvent (e.g., CDCl₃), temperature, and concentration minimize variability.
- Spiking experiments with authentic reference materials confirm peak assignments.
- 2D NMR (HSQC, HMBC) resolves overlapping signals in complex aromatic regions .
Q. What are the critical considerations for scaling up the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
